molecular formula C27H29NO4 B10812015 Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10812015
M. Wt: 431.5 g/mol
InChI Key: WJGIWTPPFQCWIF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C27H29NO4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
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Biological Activity

Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the hexahydroquinoline family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.

The molecular formula of this compound is C28H31NO5 with a molecular weight of 461.5 g/mol. It typically exhibits a purity level of around 95% in research applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The mechanism involves binding to active sites or allosteric sites on target proteins, which can lead to alterations in cellular signaling pathways and biological responses.

1. Anticancer Activity

Several studies have indicated that compounds within the hexahydroquinoline class exhibit significant anticancer properties. For instance, research has shown that derivatives possessing the 5-oxo-HHQ scaffold can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific compound under discussion has been noted for its ability to enhance drug accumulation in multidrug-resistant cancer cells by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms .

2. Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens. The presence of the benzyloxy group is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Study 1: Anticancer Efficacy

A study conducted on K562/A02 multidrug-resistant leukemia cells demonstrated that this compound significantly increased the accumulation of doxorubicin within these cells. This effect was attributed to the compound's ability to inhibit P-gp-mediated drug efflux .

Case Study 2: Inhibition of COX Enzymes

In another study focusing on cyclooxygenase inhibition, derivatives of hexahydroquinolines were synthesized and tested for their ability to bind selectively to COX enzymes. The results indicated that certain analogs exhibited higher selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

Study Focus Findings
Wu et al. (2016)P-glycoprotein InhibitionDemonstrated enhanced drug accumulation in resistant cancer cells by inhibiting P-gp .
Ranjbar et al. (2019)Anticancer ActivityHighlighted the apoptosis-inducing effects of hexahydroquinoline derivatives .
DeGruyter et al. (2021)COX InhibitionIdentified selective inhibition of COX enzymes leading to reduced inflammation .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a hexahydroquinoline core with a carboxylate group and a ketone functionality. The presence of a benzyloxy substituent enhances its lipophilicity, which may influence its pharmacokinetic properties. The synthesis typically involves multi-step organic reactions that can include condensation and functional group modifications to achieve the desired structure.

Biological Activities

Research indicates that compounds similar to propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit various biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Similar compounds have been tested against various cancer cell lines with notable results .
  • Antimicrobial Properties : Its structural analogs have demonstrated antimicrobial effects, potentially making it useful in developing new antibiotics.
  • Enzyme Inhibition : The unique structure allows for interactions with biological molecules, which can be leveraged in enzyme inhibition studies.

Research Applications

The applications of this compound in scientific research can be categorized as follows:

Table 1: Summary of Research Applications

Application AreaDescription
Medicinal Chemistry Used as a building block for synthesizing more complex pharmaceuticals.
Biological Studies Investigated for its capacity to interact with specific enzymes and receptors.
Material Science Explored for its properties in producing specialty chemicals and materials with targeted characteristics.

Case Studies and Findings

Several studies have highlighted the potential of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines (HCT-116 and MCF-7), indicating significant antiproliferative activity .
  • Synthetic Versatility : The compound's synthesis has been optimized to enhance yield and purity through advanced techniques such as continuous flow chemistry.
  • Biological Interaction Studies : Investigations into its mechanism of action reveal that it can bind to active sites on target proteins, modulating their activity and influencing cellular pathways.

Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H29NO4/c1-17(2)32-27(30)24-18(3)28-21-13-9-14-22(29)26(21)25(24)20-12-7-8-15-23(20)31-16-19-10-5-4-6-11-19/h4-8,10-12,15,17,25,28H,9,13-14,16H2,1-3H3

InChI Key

WJGIWTPPFQCWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

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